N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
“N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide” is likely a synthetic organic compound. It contains a pyrimidine ring, which is a key structural fragment of many antiviral agents . The compound also includes a difluorophenyl group , which could potentially enhance its reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . Another potential method could involve the reaction of 3,4-difluorophenyl isocyanate with appropriate reagents .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it is used. Isocyanates, such as 3,4-difluorophenyl isocyanate, are generally highly reactive and can form diverse covalent bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 3,4-difluorophenyl isocyanate is a liquid at room temperature, has a boiling point of 85 °C/30 mmHg, and a specific gravity of 1.34 .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
One significant area of application involves the synthesis of novel compounds for various purposes, including the development of new pharmaceuticals, materials, and chemical processes. For instance, research has focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the versatility of pyrimidine derivatives in creating complex molecular structures with potential biological and materials applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Advanced Materials Development
Another critical application is in the development of advanced materials, particularly in the fields of gas separation and pervaporation membrane technologies. For example, research on hyperbranched polyimides for gas separation applications has explored the synthesis and characterization of wholly aromatic hyperbranched polyimides, demonstrating the potential of pyrimidine derivatives in creating materials with superior separation capabilities (Fang, Kita, & Okamoto, 2000). Similarly, novel thermally cross-linked polyimide membranes have been synthesized for ethanol dehydration via pervaporation, indicating the role of such compounds in enhancing membrane performance for industrial applications (Xu & Wang, 2015).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, derivatives of N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide have been explored for their potential as therapeutic agents. For instance, dihydroxypyrimidine carboxamides have been identified as potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species, showcasing the potential of these compounds in developing new antiviral drugs (Summa et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target succinate dehydrogenase (sdh), an enzyme involved in the citric acid cycle .
Mode of Action
Based on the action of similar compounds, it may inhibit the activity of its target enzyme, leading to disruption of the normal biochemical processes within the cell .
Biochemical Pathways
The compound likely affects the citric acid cycle, given that SDH is a key enzyme in this pathway. Inhibition of SDH can disrupt the cycle, affecting energy production and other downstream processes .
Pharmacokinetics
Similar compounds have shown linear pharmacokinetics, with peak plasma concentration and area under the plasma concentration-time curve increasing in a dose-proportional manner .
Result of Action
Inhibition of sdh can lead to disruption of energy production and other cellular processes, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide. Factors such as pH, temperature, and presence of other compounds can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-2-20-12-6-11(16-7-17-12)13(19)18-8-3-4-9(14)10(15)5-8/h3-7H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGZYCLQWBTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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